4-Bromo-2-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDGJIMJMUXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Bromo 2 Methoxybenzenesulfonamide
Retrosynthetic Analysis of 4-Bromo-2-methoxybenzenesulfonamide
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors. e3s-conferences.orgdeanfrancispress.com For this compound, the primary disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This disconnection reveals a sulfonyl chloride and an amine as the immediate precursors.
A further disconnection of the 4-bromo-2-methoxybenzenesulfonyl chloride intermediate points towards 3-bromoanisole (B1666278) as a potential starting material. This retrosynthetic approach provides a logical pathway for the synthesis, starting from readily accessible materials and proceeding through key intermediates.
Classical Approaches to Arylsulfonamide Synthesis
The formation of the arylsulfonamide linkage is a cornerstone of organic synthesis, with several well-established methods.
Sulfonylation of Amines with Aryl Sulfonyl Chlorides
The most traditional and widely used method for preparing sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed as a byproduct. cbijournal.comresearchgate.net The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. While effective, this method's primary challenge often lies in the synthesis of the requisite sulfonyl chloride. nih.gov
Direct Sulfonamidation Reactions
In recent years, direct sulfonamidation methods have gained traction as they offer more efficient and atom-economical routes. rsc.orgresearchgate.net These strategies aim to form the C-S or N-S bond directly, bypassing the need for pre-functionalized starting materials like sulfonyl chlorides. One such approach involves the transition-metal-catalyzed coupling of aryl halides with sulfonamides. nih.gov Another innovative method is the direct C-H sulfonamidation of aromatic compounds using sulfonyl azides, which proceeds with the liberation of nitrogen gas as the only byproduct. rsc.orgresearchgate.net While these methods are promising, their application to the specific synthesis of this compound would require careful optimization of reaction conditions to ensure the desired regioselectivity.
Advanced Synthetic Strategies for this compound
The synthesis of this compound necessitates precise control over the introduction of substituents onto the aromatic ring. Advanced strategies focus on regioselective reactions and the efficient preparation of key intermediates.
Regioselective Bromination Techniques (e.g., Electrophilic Aromatic Substitution)
The introduction of a bromine atom at a specific position on the benzene (B151609) ring is a critical step. Electrophilic aromatic substitution is the most common method for this transformation. The methoxy (B1213986) group is an ortho-, para-directing activator, while the sulfonamide group is a meta-directing deactivator. To achieve the desired 4-bromo substitution pattern, the bromination is typically performed on a precursor where the directing effects of the substituents favor the desired outcome. For instance, the bromination of 2-methoxybenzenesulfonamide (B1586911) would likely yield a mixture of products, making regioselective control challenging. A more strategic approach involves brominating a precursor like 2-methoxyaniline, where the amino and methoxy groups work in concert to direct the incoming electrophile. Subsequent conversion of the amino group to the sulfonamide would then yield the target molecule. Regioselective bromination of anilines can be achieved using various reagents and conditions to control the position of bromination. nih.gov
Synthesis of Sulfonyl Chloride Intermediates (e.g., from bromoanisoles)
A key precursor in the classical synthesis of this compound is 4-bromo-2-methoxybenzenesulfonyl chloride. The synthesis of this intermediate can be approached in several ways. One common method is the chlorosulfonylation of 3-bromoanisole. This reaction introduces the chlorosulfonyl group onto the aromatic ring. However, achieving the desired regioselectivity can be a challenge due to the directing effects of the bromo and methoxy groups.
An alternative and often more controlled approach involves a multi-step sequence starting from a different precursor. For example, a synthetic route could begin with the bromination of 2-methoxyphenol, followed by the conversion of the hydroxyl group to a leaving group, and subsequent displacement with a sulfur-containing nucleophile that can be oxidized to the sulfonyl chloride. Another strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to introduce the sulfonyl chloride group. researchgate.net
A documented synthesis of the isomeric 3-bromo-4-methoxy-benzenesulfonyl chloride starts from 2-bromoanisole, highlighting the feasibility of synthesizing specific isomers of bromo-methoxy-benzenesulfonyl chlorides. chemicalbook.com Similarly, the synthesis of 4-methoxybenzenesulfonyl chloride from anisole (B1667542) is well-established. prepchem.com These precedents suggest that a carefully designed synthetic route, likely involving multiple steps to ensure correct regiochemistry, is necessary for the efficient preparation of 4-bromo-2-methoxybenzenesulfonyl chloride.
Amine Coupling with Sulfonyl Chlorides
A traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. rsc.orgnih.gov In the context of this compound, this involves the reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with ammonia (B1221849) or a protected form of ammonia. uni.luchemguide.co.uk
The reaction is a nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. chemguide.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. google.com The choice of solvent and base can influence the reaction rate and yield.
While this method is straightforward, challenges can arise. For instance, with primary amines, there is a possibility of a secondary reaction where the initially formed sulfonamide reacts further with another molecule of the sulfonyl chloride to form a disulfonylated product. researchgate.net Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to minimize such side reactions.
Interactive Data Table: Amine Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Reactants | 4-Bromo-2-methoxybenzenesulfonyl chloride, Ammonia | Direct formation of the primary sulfonamide. |
| Solvent | Dichloromethane, Diethyl ether, or similar aprotic solvents | Provides a medium for the reaction without interfering. |
| Base | Pyridine, Triethylamine, or an excess of ammonia | Neutralizes the HCl byproduct, driving the reaction forward. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side product formation. |
Metal-Catalyzed Sulfonamidation and Cross-Coupling Approaches
Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions as powerful tools for bond formation, including the synthesis of sulfonamides. These methods offer alternative pathways that can sometimes provide better yields, functional group tolerance, and milder reaction conditions compared to traditional methods. nih.govresearchgate.net
Nickel-Catalyzed Sulfonamidation: Recent research has demonstrated the use of nickel catalysts for the cross-coupling of aryl halides with sulfonamides. nih.govprinceton.edublogspot.com This approach could potentially be applied to the synthesis of this compound by coupling a suitable aryl precursor with a sulfonamide source in the presence of a nickel catalyst. The mechanism often involves a dual catalytic cycle, where a photosensitizer activates the nickel complex. nih.govprinceton.edu
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. thieme-connect.comnih.govthieme-connect.com While typically used for the synthesis of arylamines, variations of this reaction can be adapted for the synthesis of N-arylsulfonamides. thieme-connect.comnih.gov This would involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov This method is particularly valuable for its broad substrate scope and functional group tolerance. thieme-connect.com
Interactive Data Table: Metal-Catalyzed Sulfonamidation Approaches
| Method | Catalyst System | Key Features |
| Nickel-Catalyzed Sulfonamidation | NiCl₂·glyme, Ir photocatalyst, ligand (e.g., dtbbpy) | Can utilize aryl bromides; proceeds under visible light irradiation. princeton.edu |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine ligand (e.g., BINAP) | Broad substrate scope, good for complex molecules. nih.gov |
Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sci-hub.se For the synthesis of this compound, several green approaches can be considered.
One approach involves the use of water as a solvent, which is environmentally benign. sci-hub.sersc.org The synthesis of sulfonamides in aqueous media has been reported, often with excellent yields and purity, and simplified product isolation through filtration. rsc.org Another strategy is the development of one-pot syntheses, which reduce the number of reaction and purification steps, thereby saving time, energy, and materials. sci-hub.se For instance, a one-pot synthesis could involve the in-situ generation of the sulfonyl chloride from a corresponding thiol or disulfide, followed by immediate reaction with an amine source. sci-hub.seorganic-chemistry.org
Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, is another promising green methodology. rsc.org This technique can lead to higher yields, shorter reaction times, and reduced environmental impact. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is a critical step in any synthetic process to maximize the yield of the desired product and minimize the formation of impurities. For the synthesis of this compound, several parameters can be adjusted.
Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of the metal catalyst and the associated ligand is crucial. nih.govnih.gov Different ligands can significantly influence the catalytic activity and selectivity.
Base and Solvent Effects: The choice of base and solvent can impact the reaction rate and equilibrium. acs.org A systematic screening of various bases and solvents is often necessary to identify the optimal combination. acs.org
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. google.com Careful monitoring of the reaction progress over time is essential to determine the optimal reaction duration.
Stoichiometry of Reagents: The molar ratio of the reactants can affect the product distribution. For example, in the coupling of an amine with a sulfonyl chloride, using an excess of the amine can help to prevent the formation of the disulfonylated product.
Interactive Data Table: Optimization Parameters
| Parameter | Variable | Impact on Reaction |
| Catalyst Loading | Molar percentage of the catalyst | Affects reaction rate and cost-effectiveness. |
| Base Strength and Type | e.g., K₂CO₃, Cs₂CO₃, Organic bases | Influences deprotonation steps and overall reaction kinetics. google.comorgsyn.org |
| Solvent Polarity | e.g., Toluene, DMF, Acetonitrile | Can affect solubility of reactants and stability of intermediates. google.com |
| Temperature | Degrees Celsius (°C) | Controls the rate of reaction and potential for side reactions. google.com |
Process Chemistry Considerations for Large-Scale Synthesis
Scaling up a chemical synthesis from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. rsc.org
Cost of Raw Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost of starting materials and reagents. google.com
Process Safety: A thorough hazard assessment is required to identify and mitigate any potential safety risks associated with the reaction, such as exothermic events or the handling of hazardous chemicals.
Work-up and Purification: The methods used for product isolation and purification must be scalable. Crystallization is often a preferred method for purification on a large scale due to its efficiency and cost-effectiveness. google.com
Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be developed. google.com
Regulatory Compliance: The synthesis process must comply with all relevant regulatory requirements.
For the synthesis of this compound, a process that utilizes readily available and inexpensive starting materials, avoids cryogenic temperatures, and employs a simple purification method like crystallization would be highly desirable for large-scale production. google.com
Chemical Reactivity and Derivatization of 4 Bromo 2 Methoxybenzenesulfonamide
Reactivity of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a key functional group that exhibits acidic properties and can participate in various reactions, including alkylation, acylation, and the formation of sulfonylurea derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide can be functionalized through N-alkylation and N-acylation reactions. These reactions typically proceed by deprotonation of the sulfonamide with a base to form a more nucleophilic sulfonamidate anion, which then reacts with an alkylating or acylating agent.
N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved using various alkylating agents. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed as an efficient method. acs.org This "borrowing hydrogen" approach utilizes a bench-stable Mn(I) PNP pincer precatalyst, allowing for the use of benzylic and primary aliphatic alcohols as alkylating agents. acs.org A wide range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields. acs.org The reaction tolerates various substituents on the aryl ring, including electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF₃) groups. acs.org
N-Acylation: N-acylation of sulfonamides can be accomplished using acylating agents such as acyl chlorides or N-acylbenzotriazoles. The reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride affords N-acylsulfonamides in high yields (76-100%). epa.gov This method is particularly advantageous for preparing N-acylsulfonamides from N-acylbenzotriazoles whose corresponding acid chlorides are not easily accessible. epa.gov Another approach involves the use of bismuth(III) salts like BiCl₃ or Bi(OTf)₃ as catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides and anhydrides. researchgate.net These reactions can proceed rapidly under both heterogeneous and solvent-free conditions. researchgate.net
| Reaction Type | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| N-Alkylation | Alcohol, Mn(I) PNP pincer precatalyst, K₂CO₃ acs.org | N-Alkylsulfonamide | "Borrowing hydrogen" approach, tolerates various functional groups. acs.org |
| N-Acylation | N-Acylbenzotriazole, NaH epa.gov | N-Acylsulfonamide | High yields, useful for sensitive acyl groups. epa.gov |
| N-Acylation | Acyl chloride/anhydride, Bi(III) salt catalyst researchgate.net | N-Acylsulfonamide | Rapid reaction, solvent-free conditions possible. researchgate.net |
Formation of Sulfonylurea and Other Amide Derivatives
Sulfonylureas are an important class of compounds, known for their applications as herbicides and antidiabetic drugs. nih.gov The synthesis of sulfonylurea derivatives from sulfonamides can be achieved through various methods. One common approach involves the reaction of a sulfonamide with an isocyanate. google.comgoogle.com Alternatively, a sulfonylcarbamate can be prepared by reacting the sulfonamide with ethyl chloroformate in the presence of a base like potassium carbonate. nih.gov This intermediate can then be reacted with an amine to yield the desired sulfonylurea. nih.gov
Reactivity of the Aromatic Ring
The benzene (B151609) ring of 4-bromo-2-methoxybenzenesulfonamide is susceptible to a variety of reactions, including substitution of the bromine atom and electrophilic aromatic substitution on the ring itself.
Substitution Reactions (e.g., nucleophilic displacement of bromine)
While direct nucleophilic aromatic substitution of the bromine atom is generally challenging under standard conditions, it can be facilitated in certain contexts. The reactivity of aryl halides in nucleophilic substitution reactions can be enhanced in ionic liquids. acsgcipr.org However, palladium-catalyzed reactions are more commonly employed for the functionalization of the bromo-position.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position (e.g., Suzuki-Miyaura, Sonogashira)
The bromine atom on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions, functional group tolerance, and the use of relatively non-toxic reagents. organicreactions.orgnih.gov The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of aryl halides in this reaction generally follows the order I > OTf > Br > Cl. libretexts.org
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org The mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the key nucleophilic species. youtube.com
| Reaction | Coupling Partner | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) wikipedia.orglibretexts.org | Pd catalyst, Base wikipedia.orglibretexts.org | Biaryl compound | Mild conditions, high functional group tolerance. organicreactions.orgnih.gov |
| Sonogashira | Terminal alkyne wikipedia.org | Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orgorganic-chemistry.org | Arylalkyne | Forms C(sp²)-C(sp) bonds, mild conditions. wikipedia.org |
Electrophilic Aromatic Substitutions on the Methoxybenzene Ring
The methoxy (B1213986) (-OCH₃) group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). The sulfonamide group (-SO₂NH₂), on the other hand, is a deactivating, meta-directing group. In this compound, the directing effects of these two substituents will influence the position of incoming electrophiles.
The powerful activating and ortho-, para-directing effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. wvu.edu The positions ortho to the methoxy group are C1 (bearing the sulfonamide) and C3. The para position is C5. Since C1 is already substituted, electrophilic attack would be expected to occur at the C3 and C5 positions. The deactivating effect of the sulfonamide group would further disfavor substitution at the positions ortho and para to it (C1 and C3/C5). Therefore, the regiochemical outcome of an EAS reaction on this substrate would be a result of the interplay between these electronic effects. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org These reactions typically require a strong electrophile, often generated with the help of a catalyst. pressbooks.publumenlearning.com
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl chloroformate |
| N-acylsulfonamide |
| Sulfonylurea |
Transformations of the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring is an ether linkage. Aryl alkyl ethers are generally stable but can be cleaved under specific, typically harsh, acidic conditions. This transformation is a key method for converting the methoxy substituent into a hydroxyl group, yielding the corresponding phenol.
Acidic Cleavage to Form 4-Bromo-2-hydroxybenzenesulfonamide
The most significant transformation of the methoxy group in this compound is its cleavage to a hydroxyl group (-OH). This reaction is typically achieved by heating the compound with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comlibretexts.org
The mechanism proceeds in two main steps:
Protonation of the Ether Oxygen: The strong acid protonates the oxygen atom of the methoxy group, transforming it into a good leaving group (a neutral methanol (B129727) molecule). masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) from the acid then acts as a nucleophile. In the case of an aryl methyl ether, the attack occurs on the methyl carbon via an Sₙ2 mechanism, as the carbon is sterically unhindered. libretexts.orglibretexts.org The carbon-oxygen bond of the methyl group is broken, releasing methyl bromide or methyl iodide and forming the phenol.
The C(aryl)–O bond is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.orglibretexts.org Therefore, the reaction selectively yields 4-bromo-2-hydroxybenzenesulfonamide and a methyl halide. Diaryl ethers are generally resistant to this type of acid cleavage. libretexts.orglibretexts.org
| Reactant | Reagents | Product | Byproduct |
| This compound | HBr (conc.), Heat | 4-Bromo-2-hydroxybenzenesulfonamide | Methyl bromide |
| This compound | HI (conc.), Heat | 4-Bromo-2-hydroxybenzenesulfonamide | Methyl iodide |
Design and Synthesis of Novel this compound Derivatives and Analogs
The primary site for derivatization of this compound is the sulfonamide functional group. The acidic protons on the sulfonamide nitrogen allow for the synthesis of a wide array of N-substituted analogs. These derivatives are often explored in medicinal chemistry to modulate pharmacological properties.
N-Alkylation and N-Arylation
A common strategy for creating analogs is the substitution of one or both hydrogen atoms of the sulfonamide moiety (-SO₂NH₂). This is typically achieved by first converting this compound into its corresponding sulfonyl chloride, which then serves as a reactive intermediate. However, direct N-substitution of the sulfonamide is also a widely used method.
Research into related benzenesulfonamide (B165840) structures demonstrates facile methodologies for synthesizing N-substituted derivatives. eurjchem.com The general approach involves the reaction of a sulfonamide with an appropriate electrophile, such as an alkyl halide or an aryl derivative, often in the presence of a base to deprotonate the sulfonamide nitrogen.
Examples of simple N-substituted derivatives based on this scaffold include:
4-Bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide: This compound is an example of N-benzylation, where a 2-methoxybenzyl group is attached to the sulfonamide nitrogen. cymitquimica.com
4-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide: This represents a fully substituted sulfonamide, with two methyl groups on the nitrogen atom.
Structural Elucidation and Conformational Analysis of 4 Bromo 2 Methoxybenzenesulfonamide
Advanced Spectroscopic Characterization Techniques
The molecular structure of 4-bromo-2-methoxybenzenesulfonamide has been unequivocally confirmed through a suite of advanced spectroscopic methods. These techniques provide a detailed map of the atomic connectivity and the functional groups present within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of a molecule. For a closely related compound, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the ¹H NMR spectrum shows distinct signals that correspond to the different types of protons in the molecule. The aromatic protons appear as a series of doublets and multiplets in the downfield region, characteristic of their chemical environment. The methoxy (B1213986) group protons present as a sharp singlet, indicative of the three equivalent protons.
In the ¹³C NMR spectrum of the related N-(4-bromophenyl)-4-methoxybenzenesulfonamide, each unique carbon atom in the molecule gives a distinct resonance. The positions of these signals provide information about the electronic environment of the carbon atoms, with carbons attached to electronegative atoms like oxygen and bromine appearing at different chemical shifts compared to the other aromatic carbons. While specific data for this compound is not detailed here, the principles of NMR analysis provide a robust framework for its structural confirmation.
| ¹H NMR Data for a Related Compound | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.74 | d |
| 7.29 | br |
| 7.22 | t |
| 7.11-7.06 | m |
| 6.88 | d |
| 3.80 | s |
| ¹³C NMR Data for a Related Compound | |
| Chemical Shift (δ) ppm | Assignment |
| 163.1 | Aromatic C-O |
| 136.7 | Aromatic C |
| 130.5 | Aromatic C-H |
| 129.5 | Aromatic C-H |
| 129.3 | Aromatic C-H |
| 125.2 | Aromatic C |
| 121.4 | Aromatic C |
| 114.2 | Aromatic C-H |
| 55.6 | Methoxy C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, a similar compound, displays characteristic absorption bands that confirm the presence of key functional groups. These include the N-H stretching vibrations of the sulfonamide group, the S=O stretching of the sulfonyl group, and the C-O stretching of the methoxy group. The aromatic C-H and C=C stretching vibrations are also observed, further confirming the molecular structure.
| FTIR Data for a Related Compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3238 | N-H stretch |
| 1597 | Aromatic C=C stretch |
| 1503 | Aromatic C=C stretch |
| 828 | C-H bend |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique can confirm the molecular formula of this compound by providing an exact mass measurement, which can be compared to the calculated theoretical mass. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography and Solid-State Structure Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. For the analogous compound N-(4-bromophenyl)-4-methoxybenzenesulfonamide, X-ray crystallography has revealed its precise atomic arrangement in the solid state. The compound crystallizes in the monoclinic space group P2₁ with specific unit cell parameters. researchgate.net
| Crystallographic Data for a Related Compound | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.9124(7) |
| b (Å) | 4.9670(3) |
| c (Å) | 11.9124(7) |
| β (°) | 104.71 |
| Volume (ų) | 681.74(7) |
| Z | 2 |
Hydrogen Bonding Networks
A key feature of the crystal structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide is the presence of hydrogen bonds. researchgate.net Specifically, N-H···O hydrogen bonds are observed where the sulfonamide nitrogen atom acts as a hydrogen bond donor and an oxygen atom of the sulfonyl group of an adjacent molecule acts as the acceptor. researchgate.netmdpi.com These interactions link the molecules into chains. researchgate.net In addition to these classical hydrogen bonds, weaker C-H···O intermolecular interactions are also present, contributing to the stability of the crystal lattice. researchgate.net These interactions lead to the formation of different chains along the b and c axes of the unit cell, creating a complex and stable three-dimensional network. researchgate.net
Conformational Preferences and Dynamic Behavior of this compound Remains an Area for Future Investigation
A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the structural elucidation and conformational analysis of this compound. While the broader class of sulfonamides has been extensively studied due to their wide-ranging pharmacological applications, this particular halogenated and methoxylated derivative has not been the specific subject of detailed conformational studies.
The conformational preferences of arylsulfonamides are generally governed by the rotational barriers around the S-C(aryl) and S-N bonds. The orientation of the sulfonamide group relative to the benzene (B151609) ring and the conformation of the amide substituent are key determinants of the molecule's three-dimensional structure. These factors, in turn, are influenced by the nature and position of substituents on the aromatic ring.
In the case of this compound, the interplay between the electron-withdrawing bromo group at the para position and the electron-donating, sterically influential methoxy group at the ortho position would be expected to significantly impact the molecule's conformational landscape. Intramolecular interactions, such as hydrogen bonding involving the sulfonamide protons and the methoxy oxygen, could further stabilize certain conformations.
However, without experimental data from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, or theoretical insights from computational chemistry, any discussion of the specific dihedral angles, bond lengths, and stable conformers of this compound would be purely speculative.
Detailed research findings, including data on the molecule's rotational barriers, potential energy surface, and the dynamic behavior of its conformers in different environments, are not available in the current body of scientific literature. Therefore, the creation of data tables and an in-depth analysis of its conformational preferences and dynamic behavior is not possible at this time. This highlights a gap in the existing research and suggests an opportunity for future structural chemistry studies to characterize this compound and elucidate the conformational effects of its specific substitution pattern.
Computational Chemistry and Molecular Modeling of 4 Bromo 2 Methoxybenzenesulfonamide
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. For 4-Bromo-2-methoxybenzenesulfonamide, these calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties for organic compounds. researchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic character of a molecule is paramount to its reactivity. This is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netbiointerfaceresearch.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com This is often associated with higher chemical reactivity and polarizability. For this compound, DFT calculations would be used to determine the energies of these orbitals and other quantum chemical descriptors. While specific experimental or calculated values for this exact molecule are not available in the cited literature, a representative set of parameters can be derived from studies on similar substituted benzenes and sulfonamides. researchgate.netscielo.br
Table 1: Representative Quantum Chemical Descriptors (Illustrative) This table is illustrative, showing typical parameters calculated via DFT for similar aromatic sulfonamides.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.0 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | ~ 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | ~ 1.5 eV |
| Global Hardness (η) | Resistance to change in electron distribution | ~ 2.5 eV |
| Global Softness (S) | Reciprocal of global hardness | ~ 0.4 eV-1 |
| Electronegativity (χ) | Tendency to attract electrons | ~ 4.0 eV |
| Dipole Moment (μ) | Measure of molecular polarity | ~ 3.0 - 4.5 Debye |
Electrostatic Potential Surface (EPS) Analysis
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the EPS map would be expected to show significant negative potential around the oxygen atoms of the sulfonyl (-SO₂) group and the oxygen of the methoxy (B1213986) (-OCH₃) group, identifying them as hydrogen bond acceptor sites. The hydrogen atom of the sulfonamide (-SO₂NH₂) group would exhibit a positive potential, marking it as a hydrogen bond donor site. The aromatic ring itself would display a mixed potential, influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group.
Prediction of Spectroscopic Properties
DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacement, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. For substituted benzenesulfonamides, DFT has been successfully used to assign vibrational modes and study the effects of substituents on characteristic spectral bands. While specific predicted spectra for this compound are not present in the searched literature, the methodology is well-established for related compounds.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and stability in a simulated biological environment (e.g., in water). An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, a typical MD simulation would involve placing the molecule in a box of solvent (e.g., water), followed by an equilibration phase to bring the system to the desired temperature and pressure. During the production run, data is collected on various parameters like the Root Mean Square Deviation (RMSD) to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are crucial for understanding how the molecule might behave in a dynamic biological system, for instance, when approaching the binding site of a protein. Although specific MD studies on this compound were not found, this technique is standard in computational drug discovery to evaluate the stability of ligand-protein complexes. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches (Preclinical Focus)
Computational drug design leverages knowledge of a ligand or its target receptor to identify and optimize new drug candidates. Benzenesulfonamides are a well-known class of compounds that inhibit carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. tandfonline.comnih.gov Therefore, this compound could be investigated as a potential CA inhibitor using both ligand- and structure-based methods.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable centers.
For this compound, a pharmacophore model would be constructed based on its key chemical features:
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group and the oxygen of the methoxy group.
Hydrogen Bond Donor (HBD): The hydrogen atom of the sulfonamide group.
Aromatic Ring (AR): The substituted benzene (B151609) ring.
Hydrophobic/Halogen Feature: The bromine atom.
This pharmacophore model can then be used as a 3D query to search large chemical databases (a process called virtual screening) to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. nih.govnih.gov This approach is highly effective for discovering novel molecular scaffolds. Often, pharmacophore screening is combined with molecular docking to refine the hit list and predict the binding poses of potential candidates within a target's active site. mdpi.com
Table 2: Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR) | Benzene Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | -SO₂NH ₂ | Interaction with acceptor groups (e.g., Asp, Glu, backbone C=O) in a receptor |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl O xygens (-SO₂ NH₂) | Interaction with donor groups (e.g., Lys, Arg, backbone N-H) in a receptor |
| Hydrogen Bond Acceptor (HBA) | Methoxy O xygen (-O CH₃) | Interaction with donor groups in a receptor |
| Halogen Bond Donor / Hydrophobic | Br omo group | Halogen bonding, hydrophobic interactions |
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme, at the atomic level. For a compound like this compound, docking studies would be instrumental in identifying its most probable biological targets and elucidating the specific interactions that govern its binding affinity.
Given the chemical nature of the sulfonamide functional group, a primary and well-established target for this class of compounds is the family of carbonic anhydrases (CAs) . nih.govuomustansiriyah.edu.iqmdpi.commdpi.com These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. uomustansiriyah.edu.iqmdpi.comnih.govcnr.it Docking studies of various sulfonamides into the active site of different CA isoforms consistently show the sulfonamide moiety coordinating with the zinc ion, a key interaction for potent inhibition. uomustansiriyah.edu.iqmdpi.comacs.org The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of conserved residues like threonine, while the aromatic part of the molecule engages in van der Waals interactions within a hydrophobic pocket of the active site. acs.org For this compound, it is expected that the bromo and methoxy substituents would influence its binding orientation and selectivity for different CA isoforms.
Beyond carbonic anhydrases, sulfonamide derivatives have been investigated as inhibitors of other important enzyme families. For instance, they have been studied as antibacterial agents targeting enzymes like dihydropteroate (B1496061) synthase (DHPS) and penicillin-binding proteins (PBPs) . rjb.ronih.gov Docking studies have shown that sulfonamides can mimic the natural substrate (p-aminobenzoic acid) of DHPS, thereby inhibiting bacterial folate synthesis. nih.gov In the case of PBPs, sulfonamides have been shown to interact with key amino acid residues in the active site, suggesting a potential mechanism for their antibacterial action. rjb.ro
In the context of cancer therapy, sulfonamides have been explored as inhibitors of anti-apoptotic proteins such as Myeloid cell leukemia-1 (Mcl-1) . qub.ac.ukqub.ac.uk Molecular docking has been used to understand how these derivatives bind to the protein's surface, disrupting protein-protein interactions that are crucial for cancer cell survival. qub.ac.ukqub.ac.uk The interactions often involve hydrogen bonds and hydrophobic contacts, where the specific substitution pattern on the benzene ring plays a critical role in determining the binding affinity. qub.ac.ukqub.ac.uk
The following table summarizes representative findings from molecular docking studies on various sulfonamide derivatives against different biological targets. While these are not specific to this compound, they provide a strong indication of the potential interactions and binding affinities that could be expected for this compound.
| Derivative Type | Biological Target | Key Interactions | Predicted Binding Affinity (kcal/mol) |
| Phenylthiourea Sulfonamides | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding, hydrophobic interactions | -7.3 to -8.2 uomustansiriyah.edu.iq |
| Azo and Schiff Base Sulfonamides | S. aureus Tyrosyl-tRNA Synthetase | Hydrogen bonding | -7.15 to -8.60 jmchemsci.com |
| Benzotriazinone Sulfonamides | Alpha-glucosidase | Hydrogen bonding with active site residues | - |
| General Sulfonamides | Penicillin-Binding Protein 2X (PBP-2X) | Hydrogen bonding with Gly664, Val662, Arg426 | Comparable to cefuroxime (B34974) rjb.ro |
| Various Sulfonamides | E. coli β-ketoacyl-acyl carrier protein synthase III (KAS III) | Hydrogen bonding with active site residues | -6.94 to -8.13 dergipark.org.trresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their function. For derivatives of this compound, QSAR studies would aim to quantify the effects of modifying the bromo and methoxy groups, or adding other substituents, on their biological efficacy.
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, electronegativity), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed biological activity. nih.gov
For benzenesulfonamide (B165840) derivatives, QSAR studies have been successfully applied to understand their activity against various targets. For example, in the development of β3-adrenergic receptor agonists, QSAR models have highlighted the importance of high electrostatic potential and the lipophilic nature of the molecule for enhanced activity. nih.gov A study on thiazole (B1198619) benzenesulfonamide derivatives identified these key features through their correlation with agonist activity. nih.gov
In the context of anticancer agents, QSAR models for sulfur-containing compounds, including sulfonamides, have indicated that properties such as mass, polarizability, electronegativity, and van der Waals volume are crucial predictors of their cytotoxic effects. nih.gov The presence of specific chemical bonds, such as C-N, can also be a significant factor. nih.gov For aryl sulfonamide derivatives acting as Mcl-1 inhibitors, QSAR models have been developed that show good predictive ability, taking into account both 2D and 3D descriptors. qub.ac.ukqub.ac.uk These models can help in understanding the influence of the compound's structure and chirality on its inhibitory activity. qub.ac.ukqub.ac.uk
The table below summarizes key findings from selected QSAR studies on sulfonamide derivatives, illustrating the types of descriptors and models that could be relevant for analyzing derivatives of this compound.
| Compound Series | Biological Activity | Key Descriptors/Findings | QSAR Model Statistics |
| Thiazole benzenesulfonamide derivatives | β3-adrenergic receptor agonism | High electrostatic potential, lipophilicity | Correlation coefficient (r) = 0.930 nih.gov |
| Sulfur-containing thiourea (B124793) and sulfonamide derivatives | Anticancer activity | Mass, polarizability, electronegativity, van der Waals volume, presence of C-N bonds | R² (training set) = 0.8301-0.9636 nih.gov |
| Aryl sulfonamide derivatives | Mcl-1 inhibition | 2D and 3D descriptors | R² > 0.94, Rcv² > 0.86 qub.ac.ukqub.ac.uk |
| Triazinyl-substituted benzenesulfonamides | Carbonic anhydrase IX inhibition | - | Predicted Kᵢ values in the low nanomolar range (e.g., 8.4 nM for Ala derivative) nih.gov |
Mechanistic Biological Studies and Target Interaction Profiling of 4 Bromo 2 Methoxybenzenesulfonamide in Vitro/preclinical Focus
Enzyme Inhibition and Activation Studies (In Vitro/Preclinical Focus)
The sulfonamide functional group is a well-known pharmacophore, recognized for its ability to interact with various enzymes, most notably as a zinc-binding group in metalloenzymes.
Carbonic Anhydrase Isoform Inhibition (CA I, CA II, CA IX, CA XII)
Benzenesulfonamides are a cornerstone of carbonic anhydrase (CA) inhibitor research. The primary sulfonamide moiety (—SO₂NH₂) is critical for binding to the zinc ion in the active site of these enzymes. Scientific literature is rich with studies on how different substitution patterns on the benzene (B151609) ring affect the potency and isoform selectivity of these inhibitors. For instance, research has demonstrated that various substituents can form crucial interactions with amino acid residues within the enzyme's active site, leading to potent and selective inhibition of specific isoforms, including the cytosolic CA I and II, and the tumor-associated transmembrane isoforms CA IX and XII. nih.govnih.gov
However, specific inhibitory constants (Kᵢ values) for 4-Bromo-2-methoxybenzenesulfonamide against the key human isoforms (hCA I, hCA II, hCA IX, and hCA XII) are not documented in the surveyed scientific papers. While many studies present extensive tables of inhibition data for a wide array of substituted benzenesulfonamides, the specific combination of a bromo group at the 4-position and a methoxy (B1213986) group at the 2-position does not appear among the reported compounds. nih.govmdpi.comnih.gov Therefore, no specific data table for its activity on these isoforms can be compiled.
Dihydropteroate (B1496061) Synthase Inhibition
The sulfonamide class of compounds is historically significant for its antibacterial activity, which stems from the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. As structural analogs of para-aminobenzoic acid (p-ABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect.
Despite this well-established general mechanism for the sulfonamide class, specific studies quantifying the inhibitory activity of this compound against dihydropteroate synthase have not been identified in the available literature. Consequently, its potency (e.g., IC₅₀ or Kᵢ values) as a DHPS inhibitor remains uncharacterized.
Exploration of Other Enzyme Targets (e.g., Kinases)
The investigation of benzenesulfonamide (B165840) derivatives has expanded to other enzyme families, including protein kinases. However, searches for studies specifically evaluating this compound as a kinase inhibitor did not yield any results. There is no available data to suggest it has been screened against kinase panels or identified as an inhibitor for any specific kinase.
Interaction with Cellular Components and Pathways (In Vitro)
The interactions of small molecules with key cellular machinery and signaling pathways are fundamental to understanding their potential therapeutic effects.
Microtubule Dynamics Modulation and Tubulin Binding
Certain sulfonamide-containing compounds have been identified as antimitotic agents that function by modulating microtubule dynamics. tandfonline.com These agents can interfere with tubulin polymerization, a process essential for cell division, by binding to sites on the tubulin protein, such as the colchicine-binding site. This disruption leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis. tandfonline.com
A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions found that these secondary sulfonamides act as tubulin polymerization inhibitors. tandfonline.com However, this study focused on N-arylated derivatives, which are structurally distinct from the primary sulfonamide, this compound. There is no direct evidence or data from tubulin polymerization assays specifically for this compound.
Disruption of Protein-Protein Interactions (e.g., MYC oncogene, WDR5)
The interface between the MYC oncoprotein and the WD40-repeat protein 5 (WDR5) is recognized as a critical interaction for MYC's ability to bind to chromatin and drive tumorigenesis. nih.govnih.gov This makes the MYC-WDR5 interaction an attractive target for the development of novel anticancer therapies. Research efforts are focused on discovering small molecules that can bind to WDR5 and disrupt its association with MYC. nih.gov
Nevertheless, a review of the literature provides no indication that this compound has been investigated as a potential inhibitor of the MYC-WDR5 protein-protein interaction. No binding assays or functional studies related to this specific target have been reported for this compound.
Cell Cycle Progression Analysis (e.g., G2/M arrest, apoptosis, autophagy induction)
The progression of a cell through its life cycle is a tightly regulated process involving distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com The decision to proliferate is made in the G1 phase, just before the cell commits to DNA synthesis in the S phase. nih.gov Various analytical techniques are employed to study the distribution of cells in these phases and the impact of external compounds.
One common method involves the use of flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide. nih.gov This allows for the differentiation of cells with 2N DNA content (in G1) and 4N DNA content (in G2/M). elifesciences.org To specifically identify cells actively synthesizing DNA, thymidine (B127349) analogs such as bromodeoxyuridine (BrdU) are incorporated into newly synthesized DNA. bdbiosciences.com Subsequent staining with fluorescently labeled anti-BrdU antibodies enables the clear distinction of cells in the S phase. nih.govbdbiosciences.com This dual-labeling strategy provides a precise quantification of cells in the G1, S, and G2/M phases of the cell cycle. nih.gov
Studies on related sulfonamide compounds have demonstrated their potential to interfere with cell cycle progression. For instance, certain diarylsulfonamides have been shown to arrest cells in the G2/M phase, indicating a disruption of the mitotic process. nih.gov This G2/M arrest is often a precursor to apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. nih.gov Furthermore, some of these compounds have been observed to induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. nih.gov
The analysis of cell cycle kinetics can be further enhanced by live-cell imaging using fluorescent reporters. nih.gov For example, fluorescently tagged proliferating cell nuclear antigen (PCNA) can serve as an all-in-one reporter to track cell cycle progression in real-time. nih.gov This allows for the simultaneous analysis of cell cycle dynamics and the behavior of other key regulatory proteins. nih.gov
Mechanistic Studies in Relevant Biological Models (Excluding Vertebrate In Vivo Efficacy Studies)
Antimicrobial Mechanisms of Action (Bacteriostatic, Fungicidal)
Sulfonamides, as a class of compounds, were among the first discovered agents to show activity against pyogenic bacterial infections. nih.gov Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway. nih.gov By blocking this enzyme, sulfonamides prevent the production of folic acid, which is a crucial precursor for DNA synthesis. This inhibition of DNA replication ultimately leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria. nih.gov Sulfonamides have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Impact of Substituent Modifications on Target Binding and Biological Pathways
In the context of benzenesulfonamides, the nature and position of substituents on the benzene ring and the sulfonamide nitrogen can significantly influence their activity. For instance, in a series of N-(5-methoxyphenyl) methoxybenzenesulfonamides, the presence of methoxy and bromo substitutions was found to be critical for their cytotoxic effects. nih.gov Specifically, compounds with 2,5-dimethoxyaniline (B66101) moieties, particularly those with a bromine atom at the 4-position, exhibited potent activity against cancer cell lines. nih.gov
The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its binding to target proteins. For example, the substitution of a methyl group with a chlorine atom in a related compound led to increased metabolic stability without compromising its potency as an antitubulin agent. nih.gov This highlights how subtle changes in the chemical structure can lead to significant improvements in the pharmacokinetic properties of a drug candidate.
Furthermore, studies on other heterocyclic compounds have shown that the introduction of specific substituents can enhance antimicrobial activity. For example, in a series of 7-methoxyquinoline (B23528) derivatives, the presence of a dimethoxy group was found to be more favorable for activity against certain bacterial and fungal strains compared to a monomethoxy group. nih.gov This was attributed to the increased hydrophobicity conferred by the dimethoxy groups. nih.gov
Identification of Key Pharmacophoric Elements for Mechanistic Efficacy
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric elements is a crucial step in understanding the mechanism of action and in designing more potent and selective compounds.
For benzenesulfonamide derivatives, the sulfonamide group itself is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with the target protein. In many kinase inhibitors, for example, the sulfonamide moiety interacts with the hinge region of the kinase domain.
Docking studies of diarylsulfonamides with tubulin have suggested that these compounds bind to the colchicine (B1669291) site, a key pocket involved in microtubule polymerization. nih.gov The diaryl structure allows the molecule to span this hydrophobic region, and the specific substituents on the rings fine-tune the interactions within the binding pocket. nih.gov
Preclinical Evaluation of Metabolic Stability (In Vitro) and Drug-Drug Interaction Potential
The metabolic stability of a potential drug candidate is a critical parameter evaluated in the early stages of drug discovery. researchgate.net Poor metabolic stability can lead to rapid clearance from the body, resulting in insufficient therapeutic exposure. researchgate.net Conversely, a compound that is too stable may accumulate in the body, leading to potential toxicity. researchgate.net
In vitro metabolic stability assays are commonly used to assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) enzymes found in the liver. nih.gov These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. labcorp.com The results are often expressed as the half-life (t½) of the compound. frontiersin.org
The data from these in vitro studies can be used to predict the in vivo clearance of a compound. nih.gov For example, a shorter half-life in liver microsomes generally correlates with a higher clearance rate in the body. nih.gov
The potential for drug-drug interactions (DDIs) is another important consideration. nih.gov DDIs can occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. nih.gov For instance, if this compound were a substrate for a specific CYP enzyme, co-administration with a drug that inhibits that enzyme could lead to increased plasma concentrations of the sulfonamide, potentially causing adverse effects. Conversely, if it were an inhibitor of a CYP enzyme, it could affect the metabolism of other drugs that are substrates for that enzyme.
In vitro assays using specific recombinant CYP enzymes can be used to identify which enzymes are responsible for the metabolism of a compound and to assess its potential to inhibit or induce these enzymes. researchgate.net This information is crucial for predicting potential DDIs and ensuring the safe use of a new drug.
In Vitro Metabolism Using Liver Microsomes and S9 Fractions
To investigate the metabolic fate of a compound, researchers typically employ subcellular fractions of the liver, the primary site of drug metabolism.
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s. xenotech.com Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the study of oxidative metabolism.
S9 Fractions: This is the supernatant obtained after centrifuging a liver homogenate at 9000g. nih.gov It contains both microsomal and cytosolic enzymes, enabling the investigation of both Phase I and Phase II (conjugative) metabolic reactions. xenotech.comnih.gov
The general workflow for these assays involves incubating the test compound with the liver fractions and cofactors, and then analyzing the mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed. nih.gov
Cytochrome P450 (CYP) Inhibition/Induction Screening
Understanding a compound's potential to inhibit or induce CYP enzymes is crucial for predicting drug-drug interactions.
CYP Inhibition Screening: This is typically assessed by incubating the test compound with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for each major CYP isozyme (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined. nih.gov
CYP Induction Screening: This is often evaluated using cultured human hepatocytes. The cells are treated with the test compound for a period of time (typically 48-72 hours), and then the activity or expression level of specific CYP enzymes is measured. nih.gov An increase in enzyme activity or expression compared to a vehicle control indicates induction. nih.gov
Applications of 4 Bromo 2 Methoxybenzenesulfonamide and Its Derivatives in Advanced Research
As Synthetic Intermediates in Complex Molecule Synthesis
4-Bromo-2-methoxybenzenesulfonamide serves as a valuable synthetic intermediate in the multi-step synthesis of more complex molecules. Its structural features—a brominated aromatic ring, a methoxy (B1213986) group, and a sulfonamide moiety—provide multiple reactive sites for a variety of chemical transformations. The bromo group is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions, a cornerstone of modern organic synthesis. chemicalbook.com For instance, similar bromo-aromatic compounds are frequently employed in Suzuki, Heck, and Sonogashira coupling reactions to build intricate molecular frameworks. chemicalbook.com
The strategic positioning of the methoxy and sulfonamide groups influences the reactivity and regioselectivity of these transformations. The methoxy group, an electron-donating group, and the sulfonamide, an electron-withdrawing and directing group, can be used to modulate the electronic properties of the benzene (B151609) ring, guiding subsequent electrophilic or nucleophilic aromatic substitution reactions. researchgate.net In multi-step synthetic sequences, the sulfonamide group can also act as a protecting group for the amine functionality or be transformed into other functional groups. researchgate.net The synthesis of complex bioactive molecules and functional materials often relies on such well-defined building blocks, where each functional group can be addressed in a controlled, stepwise manner. chemicalbook.comyoutube.comlibretexts.org The process of constructing complex target molecules from simpler, functionalized precursors like this compound is a fundamental strategy in organic chemistry. chemicalbook.comresearchgate.netyoutube.comlibretexts.org
In Catalysis and Organocatalysis
Ligand Design for Asymmetric Catalysis
The scaffold of this compound is a promising starting point for the design of novel chiral ligands for asymmetric catalysis. In this field, the goal is to create catalysts that can selectively produce one enantiomer of a chiral product over the other. The sulfonamide group is a key feature, as it can be readily N-functionalized with chiral auxiliaries or coordinating groups. researchgate.net These modifications can create a specific three-dimensional environment around a metal center, which is crucial for inducing enantioselectivity in catalytic reactions. researchgate.net
For example, chiral phosphino-oxazoline ligands, which are highly effective in palladium-catalyzed asymmetric allylic alkylation, are synthesized from chiral amino alcohols. researchgate.net Similarly, the sulfonamide nitrogen of a this compound derivative could be incorporated into a chelating framework. The bromo- and methoxy-substituents on the aromatic ring can be used to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the catalyst. acs.org Computational studies have shown that subtle changes in ligand structure, such as the position of substituents, can have a profound impact on the transition state of a catalytic cycle, ultimately determining the stereochemical outcome of the reaction. researchgate.net
Metal Complex Formation and Catalytic Applications
Derivatives of this compound can form stable complexes with a variety of transition metals, which can then be used as catalysts. The sulfonamide group, often in its deprotonated form, is an effective coordinating moiety, and the oxygen and nitrogen atoms can act as donors to a metal center. The aromatic ring itself can also participate in metal coordination. The formation of such metal complexes is a prerequisite for their application in catalysis. 20.210.105
Ruthenium carbene complexes, for instance, are widely used in olefin metathesis reactions, a powerful tool for carbon-carbon double bond formation. 20.210.105 The ligands surrounding the ruthenium center play a critical role in the catalyst's stability and reactivity. While not directly a ligand in its own right, the this compound structure could be elaborated into a more complex ligand system. For instance, the bromo-substituent could be replaced via a cross-coupling reaction to introduce a phosphine (B1218219) or other coordinating group, creating a bidentate or tridentate ligand capable of chelating to a metal. The resulting metal complexes could find applications in various catalytic transformations, including hydrogenations, C-H activation, and cross-coupling reactions. a2bchem.com
In Materials Science and Polymer Chemistry (Precursor Role)
In the fields of materials science and polymer chemistry, this compound can serve as a valuable precursor or monomer for the synthesis of functional polymers. The presence of the reactive bromo group allows for its incorporation into polymer chains via polymerization techniques that rely on cross-coupling reactions. Furthermore, the bromo-functionality can be converted into other polymerizable groups.
One powerful method for creating functional polymers is Ring-Opening Metathesis Polymerization (ROMP). 20.210.105nih.gov This technique utilizes cyclic olefin monomers and has the advantage of being tolerant to a wide range of functional groups. researchgate.net A synthetic strategy could involve attaching a strained cyclic olefin, such as a norbornene, to the this compound scaffold, likely at the sulfonamide nitrogen. The resulting monomer could then be polymerized using a Grubbs catalyst to yield a polymer with pendant this compound units. researchgate.net The bromo- and methoxy-groups along the polymer backbone would then be available for post-polymerization modification, allowing for the tailoring of the material's properties for specific applications. nih.gov This approach enables the creation of polymers with precisely controlled architectures and functionalities, which are sought after for applications in electronics, membranes, and biomedical devices. nih.govresearchgate.net
As Molecular Probes for Investigating Biological Pathways
The structure of this compound provides a foundational scaffold for the development of molecular probes used to investigate biological pathways. nih.gov Molecular probes, particularly fluorescent probes, are indispensable tools in cell biology and medical diagnostics, allowing for the real-time visualization of ions, small molecules, and biological macromolecules within living cells. nih.govrsc.orgnih.gov
The design of a fluorescent probe typically involves a fluorophore (a light-emitting component) linked to a recognition element that selectively interacts with the target analyte. nih.gov The this compound core can be chemically modified to incorporate both of these features. For example, the sulfonamide nitrogen could be functionalized with a chelating group designed to bind a specific metal ion, while the aromatic ring could be extended into a larger, conjugated system to create or modify a fluorophore. nih.govresearchgate.net The interaction of the probe with its target can lead to a detectable change in its fluorescence properties, such as an increase in intensity (turn-on) or a shift in wavelength. nih.govmdpi.com Such probes can be engineered to be organelle-specific, for instance, by attaching a targeting group that directs the probe to the mitochondria or lysosomes, enabling the study of biological processes within specific subcellular compartments. mdpi.com
In Drug Discovery and Lead Optimization (Preclinical Scaffold Development)
The this compound structure represents a viable scaffold for preclinical drug discovery and lead optimization. researchgate.netijddd.combiobide.compatsnap.com A "lead" compound is a molecule that shows promising biological activity against a specific therapeutic target but may require chemical modification to improve its potency, selectivity, and pharmacokinetic properties. biobide.compatsnap.com The process of refining a lead compound into a drug candidate is known as lead optimization. patsnap.comnih.gov
The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including antibacterial, diuretic, and anticancer agents. nih.gov The presence of a bromine atom is also significant, as halogens can enhance binding affinity to a biological target through halogen bonding and can improve pharmacokinetic properties such as membrane permeability and metabolic stability. nih.gov The methoxy group can also influence binding and solubility.
In a typical drug discovery campaign, a library of compounds based on the this compound scaffold would be synthesized. researchgate.net This would involve systematically varying the substituents on the sulfonamide nitrogen and potentially modifying or replacing the bromo and methoxy groups to explore the structure-activity relationship (SAR). patsnap.com The goal of this iterative process of design, synthesis, and biological testing is to identify a compound with an optimal balance of efficacy, safety, and drug-like properties, making it suitable for further development as a potential therapeutic agent. researchgate.netbiobide.comnih.gov
| Research Area | Application of this compound and its Derivatives | Key Structural Features Utilized |
| Synthetic Chemistry | Intermediate for complex molecule synthesis. chemicalbook.comyoutube.comlibretexts.org | Bromo group (for cross-coupling), methoxy and sulfonamide groups (for directing and functional group interconversion). chemicalbook.comresearchgate.net |
| Catalysis | Precursor for chiral ligands and metal complexes. researchgate.neta2bchem.com | Sulfonamide nitrogen (for N-functionalization), aromatic ring (for electronic tuning). researchgate.netacs.org |
| Materials Science | Monomer precursor for functional polymers. 20.210.105nih.gov | Bromo group and sulfonamide nitrogen (for polymerization and post-polymerization modification). nih.govresearchgate.net |
| Chemical Biology | Scaffold for molecular probes. nih.govrsc.orgnih.gov | Sulfonamide and aromatic ring (for attachment of recognition elements and fluorophores). nih.govresearchgate.netmdpi.com |
| Drug Discovery | Preclinical scaffold for lead optimization. researchgate.netijddd.combiobide.com | Sulfonamide (pharmacophore), bromo and methoxy groups (for modulating binding and pharmacokinetics). nih.govnih.gov |
Analytical Methodologies for 4 Bromo 2 Methoxybenzenesulfonamide in Research Settings
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic methods are the cornerstone for assessing the purity of 4-Bromo-2-methoxybenzenesulfonamide and for real-time monitoring of its formation or consumption in chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. While specific methods for this exact compound are not extensively published, methods for structurally related sulfonamides provide a strong basis for method development. For instance, in the synthesis of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, reaction progress and product purity are often monitored by thin-layer chromatography (TLC) and the final products are characterized, implying the use of chromatographic techniques for purity verification. nih.gov
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile derivatives of this compound or for monitoring reactions where volatile byproducts are formed. For related compounds, GC-MS has been used to characterize intermediates and final products. researchgate.net For non-volatile sulfonamides, derivatization is often required to increase their volatility for GC analysis. nih.govnih.gov
The development and validation of analytical methods are critical to ensure that the results are accurate, reliable, and reproducible. nih.gov For a new analytical method for this compound, the following steps would be essential:
Sample Preparation: This involves dissolving the compound in a suitable solvent that is compatible with the chosen chromatographic system.
Selection of Chromatographic Conditions: This includes choosing the appropriate column (e.g., C8 or C18 for reversed-phase HPLC), mobile phase composition and gradient, flow rate, and column temperature. nih.gov
Validation: The method would then be validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
A hypothetical HPLC method development for this compound could start with conditions similar to those used for other sulfonamides.
| Parameter | Suggested Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Common stationary phase for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Provides good peak shape and ionization for MS detection. |
| Gradient | Isocratic or Gradient | An isocratic method may be sufficient for simple mixtures, while a gradient is better for complex samples or to reduce run time. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230-254 nm | Aromatic nature of the compound suggests strong UV absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
This table presents hypothetical starting conditions for HPLC method development for this compound, based on methods for similar compounds.
Quantitative Analysis Methods (e.g., UV-Vis Spectroscopy, HPLC-UV, LC-MS/MS)
For the quantitative determination of this compound, several analytical techniques can be employed, with the choice depending on the required sensitivity and the complexity of the sample matrix.
UV-Vis Spectroscopy offers a simple and cost-effective method for the quantification of this compound in pure samples or simple mixtures. The aromatic ring and the sulfonamide group are chromophores that absorb UV radiation, allowing for quantitative analysis based on the Beer-Lambert law. The maximum absorption wavelength (λmax) would first be determined by scanning a solution of the pure compound. ufrgs.brpnrjournal.com
HPLC with UV detection (HPLC-UV) is a more powerful quantitative technique as it combines the separation power of HPLC with the quantitative capabilities of UV detection. This allows for the accurate quantification of this compound even in the presence of impurities or other reaction components. A stable HPLC-UV method was developed for a derivative of 4-Methoxybenzenesulfonyl chloride, demonstrating the utility of this approach for related sulfonamides. researchgate.net
| Analytical Technique | Principle | Typical Application | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorption of UV-Vis light by the analyte. ufrgs.brpnrjournal.com | Quick purity checks of raw materials and simple reaction mixtures. | Fast, simple, and inexpensive. | Low selectivity; susceptible to interference from other absorbing species. |
| HPLC-UV | Separates the analyte from a mixture before quantification by UV absorption. researchgate.net | Purity determination and quantification in routine quality control. | Good selectivity and sensitivity. | Requires more complex instrumentation and longer analysis times than UV-Vis. |
| LC-MS/MS | Separates the analyte by LC and quantifies it based on its mass-to-charge ratio after ionization and fragmentation. nih.govnih.gov | Trace analysis in complex samples; pharmacokinetic studies of derivatives. | Very high sensitivity and selectivity. | Expensive instrumentation; requires significant expertise for method development. |
This table provides a comparison of quantitative analytical methods applicable to this compound.
Chiral Separation Techniques for Enantiomeric Purity (if applicable to chiral derivatives)
While this compound itself is not chiral, it can be used as a reagent in the synthesis of chiral molecules. For instance, 4-methoxybenzenesulfonamide (B72560) has been used in the enantioselective synthesis of C-O axially chiral benzonitriles. acs.org In such cases, determining the enantiomeric purity of the final product is essential.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for the separation of enantiomers. The choice of the CSP depends on the specific structure of the chiral derivative. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds. acs.org
The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of the synthesized chiral derivative.
Future Research Directions and Translational Perspectives for 4 Bromo 2 Methoxybenzenesulfonamide
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The chemical structure of 4-Bromo-2-methoxybenzenesulfonamide offers multiple avenues for novel chemical transformations that remain largely unexplored. Future research should focus on leveraging its key functional groups—the aryl bromide, the methoxy (B1213986) group, and the sulfonamide moiety—to expand its chemical diversity.
Cross-Coupling Reactions: The aryl bromide at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a vast array of substituents (alkyl, aryl, heteroaryl, amino groups), enabling the systematic exploration of the chemical space around this position and its influence on biological activity.
Modification of the Methoxy Group: The 2-methoxy group is a critical determinant of the molecule's electronic and steric properties. O-demethylation would yield the corresponding phenol, a versatile intermediate for introducing new functionalities through etherification or esterification, thereby creating libraries of novel derivatives.
Sulfonamide Derivatization: The sulfonamide group itself can be further functionalized. While many known sulfonamide drugs feature substitutions on the nitrogen atom, novel synthetic methods could be explored to modify the sulfur center or to create more complex, macrocyclic structures incorporating the sulfonamide group. york.ac.uk Recent advances in synthesizing diverse sulfonamide-containing macrocycles could open up previously inaccessible molecular architectures for biological screening. york.ac.uk
Design and Synthesis of Next-Generation Derivatives with Enhanced Mechanistic Specificity
Building upon known biological activities of similar compounds, a focused effort can be made to design and synthesize derivatives with improved potency and selectivity. Research on related N-aryl benzenesulfonamides has shown that 4-brominated compounds can exhibit potent cytotoxicity against various human tumor cell lines, including breast (MCF7), cervical (HeLa), and colon (HT-29) cancer cells. nih.gov These compounds have been identified as inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site. nih.gov
Future work should systematically explore the structure-activity relationships (SAR) to enhance this antimitotic activity.
| Modification Site | Proposed Modification | Rationale |
| Aryl Bromide (C4) | Replace with other halogens (Cl, F, I), cyano, or trifluoromethyl groups. | Modulate electronic properties and halogen bonding potential. |
| Methoxy Group (C2) | Vary alkyl chain length (ethoxy, propoxy); introduce branched or cyclic ethers. | Probe steric tolerance and hydrophobic interactions within the target's binding pocket. |
| Sulfonamide Nitrogen | Introduce diverse aromatic and heterocyclic rings. | Optimize interactions with the target protein; enhance selectivity over other enzymes. nih.gov |
| Overall Scaffold | Synthesize conformationally restricted analogues or bioisosteric replacements. | Improve binding affinity and metabolic stability. |
A key goal will be to enhance specificity for the target, such as particular tubulin isotypes, to minimize off-target effects and improve the therapeutic index. The synthesis of such focused libraries of next-generation derivatives will be crucial for developing compounds with superior mechanistic precision. nih.govrsc.orgresearchgate.net
Advanced Computational Studies for Predictive Modeling and Target Deconvolution
Computational chemistry offers powerful tools to accelerate the drug discovery process. tandfonline.com For this compound and its derivatives, a multi-pronged computational approach is warranted.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of newly synthesized derivatives with their biological activities. nih.govnanobioletters.com By building robust and validated QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties, saving time and resources. tandfonline.comnih.gov Molecular dynamics simulations can further elucidate the stability and flexibility of ligand-protein complexes, providing insights into the binding mechanisms at an atomic level. nih.gov
Target Deconvolution: Should derivatives of this compound reveal novel and interesting biological effects in phenotypic screens, identifying their molecular target(s) will be a critical step. nih.gov Computational methods can assist in this "target deconvolution" process by predicting potential binding proteins based on chemical similarity to known ligands. Experimental target deconvolution can then be pursued using a variety of modern techniques:
Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. nih.govtechnologynetworks.com
Chemical Proteomics: This approach uses clickable or photo-reactive probes derived from the parent compound to covalently label target proteins within a complex biological system. nih.gov
Genetic Screening: Techniques like CRISPR-based screening can identify genes that are essential for the compound's activity, thereby revealing its target or pathway. nih.gov
Combining these computational and experimental approaches will be essential for fully characterizing the mechanism of action of novel derivatives. researchgate.net
Integration with High-Throughput Screening Platforms for Novel Biological Activity
While related compounds show promise as anticancer agents, the full biological activity profile of this compound is unknown. nih.gov The broader class of sulfonamides is known to possess a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. ajchem-b.comajchem-b.comnih.gov Therefore, systematically screening this compound and its derivatives against a wide array of biological targets is a high-priority research direction.
Integrating a library of this compound derivatives into high-throughput screening (HTS) campaigns can rapidly identify new biological activities. Both target-based and phenotype-based screening approaches should be employed.
Target-Based Screens: Screening against large panels of purified enzymes (e.g., kinases, proteases, carbonic anhydrases) and receptors could uncover entirely new mechanisms of action. tubitak.gov.trnih.gov
Phenotypic Screens: Testing compounds in complex, cell-based assays (e.g., measuring cell viability, apoptosis, or specific signaling pathway activation) can identify molecules that produce a desired biological effect without prior knowledge of the target. nih.gov This is a powerful method for discovering first-in-class therapeutic agents.
The identification of "hits" from these screens would trigger further investigation, including dose-response studies, secondary assays, and the target deconvolution strategies outlined in the previous section.
Potential for Development as Research Tool Compounds in Chemical Biology
Potent, selective, and well-characterized small molecules are invaluable as "chemical probes" or "tool compounds" for dissecting complex biological processes. nih.gov Given the demonstrated ability of related structures to inhibit tubulin polymerization, optimized derivatives of this compound have the potential to become highly useful research tools. nih.gov
To be considered a high-quality chemical probe, a compound should ideally possess:
High Potency: Activity at nanomolar concentrations is typically required.
High Selectivity: The compound should interact with its intended target with significantly higher affinity than with other proteins.
A Known Mechanism of Action: The molecular target and how the compound modulates its function should be well-understood.
Future research should focus on optimizing derivatives not just for therapeutic potential, but for their utility as tool compounds. This could involve synthesizing versions of the molecule that are tagged with fluorescent dyes or affinity labels (e.g., biotin). Such tagged probes would enable a wide range of chemical biology experiments, including:
Pull-down assays to confirm target engagement and identify binding partners.
Cellular imaging to visualize the subcellular localization of the target protein.
Activity-based protein profiling to study target activity in complex biological samples.
By developing potent and selective derivatives, the this compound scaffold can provide the scientific community with powerful new tools to investigate the biology of microtubule dynamics and potentially other cellular processes discovered through broad screening efforts.
Q & A
Basic: What is a robust synthetic route for preparing 4-Bromo-2-methoxybenzenesulfonamide with high purity?
Answer:
A typical synthesis involves starting with 2-methoxybenzenesulfonyl chloride, followed by bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C). The sulfonamide group is introduced via nucleophilic substitution with ammonia or ammonium hydroxide. Key steps include:
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Yield Optimization: Adjust reaction time (12–24 hours) and stoichiometry (1.2–1.5 equivalents of brominating agent) to minimize side products like dibrominated derivatives .
- Functional Group Compatibility: The methoxy group directs bromination to the para position, while the sulfonamide enhances hydrophilicity, aiding purification .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–7.5 ppm).
- ¹³C NMR: Confirm sulfonamide (C-SO₂NH₂) and brominated carbon signals.
- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 265 (M+H⁺) and isotopic patterns characteristic of bromine.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced: How can factorial design optimize reaction conditions for bromine substitution in derivatives of this compound?
Answer:
- Variables: Test temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling).
- Design: Use a 2³ factorial matrix to evaluate interactions between variables. For example, higher temperatures in DMF may accelerate Suzuki-Miyaura coupling but risk decomposition.
- Statistical Analysis: Apply ANOVA to identify significant factors. Computational reaction path searches (e.g., DFT) can predict optimal conditions before experimental validation .
Advanced: How to resolve contradictions in reported biological activities of sulfonamide derivatives?
Answer:
- QSAR Modeling: Correlate structural descriptors (e.g., Hammett σ for substituents) with bioactivity. For instance, electron-withdrawing groups like bromine may enhance enzyme inhibition.
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase). Compare binding energies of this compound with analogs lacking the methoxy group.
- Iterative Feedback: Integrate experimental IC₅₀ data with computational results to refine hypotheses .
Basic: How do functional groups in this compound influence its reactivity?
Answer:
- Bromine: Enables cross-coupling (e.g., Suzuki) or nucleophilic substitution (e.g., SNAr) for derivatization.
- Methoxy Group: Directs electrophilic substitution to the para position and stabilizes intermediates via resonance.
- Sulfonamide: Enhances solubility in polar solvents (logP ~1.2) and participates in hydrogen bonding with biological targets .
Advanced: What computational strategies model the interaction of this compound with enzymes?
Answer:
- Density Functional Theory (DFT): Calculate charge distribution to predict reactive sites (e.g., sulfonamide nitrogen as a hydrogen bond donor).
- Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., 100-ns trajectories using GROMACS).
- Free Energy Perturbation (FEP): Compare binding affinities of bromine vs. chlorine analogs to optimize inhibitor design .
Basic: How does the sulfonamide group affect the compound’s physicochemical properties?
Answer:
- Solubility: The sulfonamide increases hydrophilicity (aqueous solubility ~5 mg/mL at pH 7.4).
- Stability: Resists hydrolysis under acidic conditions (pH >3) but may degrade in strong bases (pH >10) via sulfonate formation.
- Bioavailability: Moderately permeable (Caco-2 Papp ~2 × 10⁻⁶ cm/s) due to hydrogen-bonding capacity .
Advanced: What strategies improve the stability of this compound in formulation studies?
Answer:
- Lyophilization: Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants.
- pH Adjustment: Store in buffered solutions (pH 6–7) to prevent sulfonamide hydrolysis.
- Protective Groups: Temporarily mask the sulfonamide with tert-butyloxycarbonyl (Boc) during harsh reactions .
Advanced: How to apply QSAR in designing derivatives with enhanced antimicrobial activity?
Answer:
- Descriptor Selection: Include topological polar surface area (TPSA), molar refractivity, and Hammett constants.
- Model Validation: Use leave-one-out cross-validation (R² >0.8) to ensure robustness.
- Synthesis Priority: Prioritize derivatives with lower TPSA (<90 Ų) for improved membrane permeability .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to prevent inhalation of brominated vapors.
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposing in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
